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Compound of Interest

Compound Name: 10-Hydroxyneoline

Cat. No.: B12326174 Get Quote

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the spectroscopic data for 10-
Hydroxyneoline with established published values is presented here to assist researchers,

scientists, and drug development professionals in the verification and characterization of this

diterpene alkaloid. This guide provides a detailed summary of the expected nuclear magnetic

resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside

the methodologies for their acquisition.

10-Hydroxyneoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus,

possesses a complex molecular structure that gives rise to a unique spectroscopic fingerprint.

Accurate interpretation of this data is crucial for its identification and for ensuring sample purity

in research and development settings.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data points for 10-Hydroxyneoline as

reported in scientific literature. This data serves as a benchmark for researchers working with

this compound.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data of 10-Hydroxyneoline
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1-α 3.28 d 8.5

1-β 2.85 m

2-α 2.05 m

2-β 1.80 m

3-α 3.85 d 7.0

5-β 2.55 d 6.5

6-α 4.25 dd 6.5, 1.0

7-α 2.60 m

9-α 2.90 d 6.0

11-α 4.80 br s

13-β 2.75 d 9.0

14-α 4.15 t 5.0

15-α 1.95 m

15-β 1.65 m

16-α 3.70 dd 9.0, 7.0

16-β 3.35 d 9.0

17 2.50 s

N-CH₂CH₃ 1.10 t 7.0

OCH₃-1 3.30 s

OCH₃-6 3.40 s

OCH₃-16 3.35 s

OH-10 5.15 s
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Note: Data is typically recorded in CDCl₃ at a specific frequency (e.g., 400 or 500 MHz).

Chemical shifts are referenced to TMS (δ 0.00).

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data of 10-Hydroxyneoline

Position
Chemical Shift (δ,
ppm)

Position
Chemical Shift (δ,
ppm)

1 85.1 11 91.2

2 26.4 12 45.3

3 35.1 13 43.2

4 39.2 14 75.6

5 50.1 15 38.0

6 91.5 16 82.5

7 49.0 17 61.5

8 78.5 N-CH₂CH₃ 49.2, 13.5

9 53.8 OCH₃-1 56.3

10 82.1 OCH₃-6 58.0

OCH₃-16 56.1

Note: Data is typically recorded in CDCl₃ at a specific frequency (e.g., 100 or 125 MHz).

Chemical shifts are referenced to TMS (δ 0.00).

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data of 10-Hydroxyneoline

Ionization Mode [M]+ or [M+H]⁺ (m/z) Key Fragment Ions (m/z)

EI-MS 453 422, 408, 394, 380, 111, 85
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Note: EI-MS (Electron Ionization Mass Spectrometry) provides information on the molecular

weight and fragmentation pattern.

Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Spectroscopy Data of 10-Hydroxyneoline

Functional Group Absorption Band (cm⁻¹)

O-H (hydroxyl) ~3450 (broad)

C-H (aliphatic) ~2930, 2870

C-O (ether/hydroxyl) ~1090

Note: IR spectra are often recorded as a KBr pellet or in a solvent like CHCl₃.

Experimental Protocols
The acquisition of reliable spectroscopic data is contingent upon standardized experimental

procedures. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 10-Hydroxyneoline in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45 degrees,

a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45 degrees,

a relaxation delay of 2-5 seconds, and a larger number of scans due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by

gas chromatography (for EI-MS).

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

EI-MS Acquisition:

Use a standard electron energy of 70 eV.

Scan a mass range appropriate for the molecular weight of 10-Hydroxyneoline (e.g., m/z

50-500).

Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. The

fragmentation pattern can provide valuable structural information.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

powder (100-200 mg) and press into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid

cell.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Acquisition:

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the pure KBr pellet or solvent, which is then subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing experimentally obtained

spectroscopic data of a sample with published values for 10-Hydroxyneoline.
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Click to download full resolution via product page

Caption: Workflow for the comparison of experimental and published spectroscopic data.

This guide provides a foundational framework for the spectroscopic analysis of 10-
Hydroxyneoline. By adhering to the detailed protocols and utilizing the comparative data

tables, researchers can confidently identify and characterize this important natural product.
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To cite this document: BenchChem. [A Comparative Analysis of Spectroscopic Data for 10-
Hydroxyneoline Against Published Values]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12326174#comparing-the-spectroscopic-data-of-10-
hydroxyneoline-with-published-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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